molecular formula C21H18N4O3S2 B11767907 N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide CAS No. 917747-50-3

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11767907
CAS No.: 917747-50-3
M. Wt: 438.5 g/mol
InChI Key: JPQVBDXILWMGPD-UHFFFAOYSA-N
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Description

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 4 and a benzenesulfonamide moiety at position 2. The mercapto (-SH) group at position 5 of the triazole ring is a critical functional group, influencing both chemical reactivity and biological activity. This compound is synthesized via multi-step reactions involving hydrazinecarbothioamide intermediates, cyclization under basic conditions, and subsequent functionalization . Its structure is confirmed by spectral techniques (IR, NMR, MS) and elemental analysis, with IR data showing characteristic C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations, consistent with the thione tautomeric form .

Properties

CAS No.

917747-50-3

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-[4-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H18N4O3S2/c1-28-18-7-5-6-17(14-18)25-20(22-23-21(25)29)15-10-12-16(13-11-15)24-30(26,27)19-8-3-2-4-9-19/h2-14,24H,1H3,(H,23,29)

InChI Key

JPQVBDXILWMGPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

Starting Materials :

  • 3-Methoxybenzohydrazide (derived from 3-methoxybenzoic acid)

  • 4-Aminophenylisothiocyanate

Procedure :

  • 3-Methoxybenzohydrazide reacts with 4-aminophenylisothiocyanate in ethanol under reflux (4–6 hours) to form the thiosemicarbazide intermediate.

  • Microwave-assisted synthesis reduces reaction time to 2–5 minutes with 10–15% higher yields.

Key Reaction :

3-Methoxybenzohydrazide+4-AminophenylisothiocyanateEtOH, refluxThiosemicarbazide Intermediate\text{3-Methoxybenzohydrazide} + \text{4-Aminophenylisothiocyanate} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide Intermediate}

Cyclization to 1,2,4-Triazole-3-thione

Conditions :

  • Thiosemicarbazide is treated with 10% aqueous NaOH under reflux (4 hours) or microwave irradiation (3 minutes).

Outcome :

  • Forms 4-(3-methoxyphenyl)-5-mercapto-4H-1,2,4-triazole with a 4-aminophenyl group at position 3.

Characterization :

  • 1H NMR (DMSO-d6) : δ 7.25–7.43 (aromatic protons), 3.82 (s, 3H, OCH3), 14.16 (br s, SH).

  • 13C NMR : δ 168.57 (C=S), 150.56 (C=N), 55.32 (OCH3).

Introduction of the Benzenesulfonamide Group

Sulfonylation of the Aromatic Amine

Reagents :

  • Benzenesulfonyl chloride

  • Polymer-supported base (e.g., PS-BEMP)

Procedure :

  • The 4-aminophenyl-triazole intermediate reacts with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C.

  • PS-BEMP (2 equiv) is added to scavenge HCl, improving yields (85–92%).

  • Microwave irradiation (150°C, 15 minutes) enhances reaction efficiency.

Key Reaction :

4-Aminophenyl-triazole+Benzenesulfonyl ChloridePS-BEMP, DCMTarget Compound\text{4-Aminophenyl-triazole} + \text{Benzenesulfonyl Chloride} \xrightarrow{\text{PS-BEMP, DCM}} \text{Target Compound}

Optimization :

  • Solvent choice (acetonitrile vs. DCM) minimizes regiochemical byproducts.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Time
ConventionalReflux, 4–6 hours70–7590–958–10 hours
Microwave-Assisted150°C, 15 minutes85–9298–9930 minutes

Advantages of Microwave Synthesis :

  • Reduced side reactions (e.g., oxidation of -SH group).

  • Higher reproducibility for large-scale production.

Characterization and Validation

Spectroscopic Data

  • FT-IR : ν 2560 cm⁻¹ (S-H), 1340–1160 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O-C).

  • Mass Spectrometry : m/z 438.5 [M+H]+ (calc. 438.5).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Oxidation of Mercapto Group :

    • Conduct reactions under nitrogen atmosphere.

    • Add antioxidants (e.g., ascorbic acid) to the reaction mixture.

  • Regioselectivity in Cyclization :

    • Use bulky solvents (e.g., tert-butanol) to favor the desired isomer.

Industrial-Scale Adaptations

  • Flow Chemistry : Continuous flow reactors reduce processing time by 40% compared to batch methods.

  • Polymer-Supported Reagents : Enable reagent recycling and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzenesulfonamides with triazole moieties exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • In Vitro Studies : A series of related compounds demonstrated remarkable activity against 13 human tumor cell lines, including lung, colon, and breast cancers. The most active compounds showed low micromolar GI50 values ranging from 1.9 to 3.0 μM, indicating potent anticancer properties .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, cytometric analysis revealed that certain derivatives increased the number of apoptotic cells in treated cultures .

Antimicrobial Properties

The compound's structural characteristics also lend themselves to antimicrobial applications. Sulfonamides have long been recognized for their antibacterial properties, and the incorporation of triazole rings enhances this activity.

Research Insights

  • Antibacterial Activity : Compounds similar to N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide have been synthesized and evaluated for their ability to inhibit bacterial growth. These studies indicate that modifications to the triazole ring can significantly affect the antimicrobial efficacy .
  • Resistance Mechanisms : With rising antibiotic resistance, new sulfonamide derivatives are being explored as potential alternatives to traditional antibiotics, targeting specific bacterial pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

Data Tables

CompoundActivity (IC50 μM)Target Cell Line
Compound A1.9Lung Cancer
Compound B2.5Colon Cancer
Compound C3.0Breast Cancer

This table summarizes findings from various studies that evaluated different derivatives' anticancer activities against specific cell lines.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Overview

  • The synthetic route typically involves the reaction of appropriate precursors under controlled conditions to facilitate the formation of the triazole ring and subsequent sulfonamide linkage.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring and the sulfonamide group play crucial roles in this binding process, forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Triazole/Thione Substituents

The compound’s structural analogues differ primarily in substituents on the triazole ring and benzenesulfonamide moiety. Key examples include:

Compound Name Substituents (Triazole/Sulfonamide) Molecular Weight Key Biological Activity/Properties Reference
N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide Tetrahydrofuran-2-ylmethyl 416.52 Not reported (structural similarity)
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide Methyl, Chloro 338.81 Anticancer (cell line data not specified)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Halogens (Cl, Br), Difluorophenyl ~450–480 Antimicrobial, enzyme inhibition
  • The tetrahydrofuran-2-ylmethyl substituent () introduces a heterocyclic ether, which may alter metabolic stability compared to aromatic substituents . Chloro and methyl groups () increase electrophilicity, possibly enhancing reactivity in biological systems .

Triazole vs. Triazine Derivatives

Triazine-based sulfonamides, such as 4-chloro-2-mercapto-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides (), exhibit antiproliferative activity against HCT-116, HeLa, and MCF-7 cancer cell lines. Compared to the target triazole compound:

  • Triazines show higher metabolic stability in human liver microsomes due to reduced ring strain .
  • Triazoles (target compound) may offer better hydrogen-bonding capacity via the mercapto group, improving target binding .

Sulfonamide Derivatives with Heterocyclic Modifications

  • 5-Methylisoxazole sulfonamides (): These derivatives display antimicrobial activity, suggesting that replacing triazole with isoxazole shifts activity from anticancer to antibacterial .

Spectral and Crystallographic Comparisons

  • IR Data : The target compound’s C=S and NH vibrations (1247–1255 cm⁻¹, 3278–3414 cm⁻¹) align with triazole-thiones in but differ from oxazole derivatives (e.g., C=O at 1663–1682 cm⁻¹ in ) .
  • Crystal Structures : Sulfonamides with methoxyphenyl groups () exhibit planar geometries favoring π-π interactions, unlike halogenated derivatives, which show distorted conformations .

Biological Activity

N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound that contains both a benzenesulfonamide moiety and a 1,2,4-triazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical structure:

  • Molecular Formula : C15H13N3O2S
  • Molecular Weight : 299.3 g/mol

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory and antioxidant activities. For instance, derivatives of 1,2,4-triazole have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The synthesized compounds demonstrated inhibition of nitric oxide (NO) and reactive oxygen species (ROS), confirming their antioxidant potential.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit various enzymes involved in inflammatory processes. For example, certain triazole derivatives have shown promising results as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A related study reported high COX-2 inhibitory activity with selectivity over COX-1 . This suggests that this compound may also exhibit similar properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By reducing the production of cytokines such as TNF-α and IL-6.
  • Scavenging Free Radicals : The antioxidant properties help in neutralizing free radicals and reducing oxidative stress.
  • Enzyme Inhibition : The potential to inhibit COX enzymes suggests a mechanism for pain relief and anti-inflammatory effects.

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of various triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant reductions in inflammatory markers in vitro. The most potent compounds were identified with IC50 values indicating effective inhibition at low concentrations .

Comparative Analysis of Related Compounds

Compound NameStructureActivity TypeIC50 Value
Compound AStructure AAnti-inflammatory0.84 µM
Compound BStructure BCOX Inhibitor2.6 µM
N-(5-Mercapto...)N/AAntioxidantN/A

Q & A

Basic: What are the optimal synthetic routes for N-(4-(5-Mercapto-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Triazole Formation: React 3-methoxyphenyl isothiocyanate with hydrazine derivatives to generate the triazole ring. Use anhydrous conditions (e.g., DMF, 80°C) to minimize side reactions .

Sulfonamide Coupling: Introduce the benzenesulfonamide group via nucleophilic substitution. Optimize pH (pH 8–9) and temperature (60–70°C) to enhance yield .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound (>95% purity) .

Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:
Structural validation combines:

  • Spectroscopy:
    • 1H/13C NMR: Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole carbons at δ 150–160 ppm) .
    • HRMS: Verify molecular formula (e.g., [M+H]+ m/z calculated for C22H20N4O3S2: 476.0921) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) using datasets collected at 100 K .

Basic: What preliminary assays are recommended to screen its biological activity?

Methodological Answer:
Initial screening should include:

  • Antimicrobial Activity: Broth microdilution assays (MIC against S. aureus or E. coli) with 24–48 h incubation .
  • Enzyme Inhibition: Test against COX-2 or carbonic anhydrase isoforms using fluorometric assays (λex/λem = 340/450 nm) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, IC50 determination) with 72 h exposure .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified triazole (e.g., 5-thiol vs. 5-methylthio) or methoxyphenyl groups (e.g., 3-fluoro vs. 3-nitro) .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., sulfonamide oxygen with enzyme active sites) .
  • Activity Cliffs: Compare bioassay data across analogs to resolve nonlinear SAR trends (e.g., logP vs. IC50) .

Advanced: What mechanistic insights explain its reactivity in oxidation/reduction reactions?

Methodological Answer:

  • Oxidation: The 5-mercapto group (-SH) is oxidized to sulfonic acid (-SO3H) using H2O2/Fe(III) catalysts. Monitor via FT-IR (S-O stretch at 1150–1250 cm⁻¹) .
  • Reduction: Nitro intermediates (if present) are reduced to amines with Pd/C and H2. Confirm by TLC (Rf shift) and LC-MS .
  • Radical Intermediates: Use EPR spectroscopy to detect transient thiyl radicals during photodegradation studies .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification: Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Assay Reproducibility: Standardize protocols (e.g., cell passage number, serum-free media) across labs .
  • Orthogonal Assays: Cross-validate enzyme inhibition with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Advanced: What computational strategies predict its binding modes with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS, 100 ns trajectories) to assess stability of sulfonamide hydrogen bonds .
  • QSAR Modeling: Develop regression models using descriptors like polar surface area (PSA) and LogD7.4 to predict bioavailability .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for analog binding to optimize affinity .

Advanced: How to address solubility limitations in in vivo studies?

Methodological Answer:

  • Salt Formation: React with sodium bicarbonate to generate water-soluble sodium sulfonate salts .
  • Co-solvent Systems: Use PEG-400/water (70:30 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (200–300 nm diameter) for sustained release .

Advanced: What methods characterize its metal coordination chemistry?

Methodological Answer:

  • Spectrophotometry: Titrate with Cu(II)/Zn(II) salts; monitor UV-Vis shifts (e.g., d-d transitions at 600–700 nm) .
  • X-ray Absorption Spectroscopy (XAS): Resolve metal-ligand bond distances (e.g., S-M coordination) .
  • Magnetic Susceptibility: Assess paramagnetism in Fe(III) complexes using SQUID magnetometry .

Advanced: How is thermodynamic stability assessed under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperature (e.g., >250°C indicates high thermal stability) .
  • Solution Stability: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2); quantify degradation via LC-MS/MS .
  • Crystal Polymorphism: Screen solvents (e.g., ethanol vs. acetonitrile) to identify stable crystalline forms using DSC .

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